molecular formula C9H14O4 B1585048 Diethyl itaconate CAS No. 2409-52-1

Diethyl itaconate

Cat. No.: B1585048
CAS No.: 2409-52-1
M. Wt: 186.2 g/mol
InChI Key: ZEFVHSWKYCYFFL-UHFFFAOYSA-N
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Description

Diethyl itaconate is an organic compound derived from itaconic acid. It is an ester formed by the reaction of itaconic acid with ethanol. This compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

Diethyl itaconate primarily targets macrophages, which are a crucial component of the immune system . It directly modifies cysteine sites on functional substrate proteins related to inflammasomes, signal transduction, transcription, and cell death . It also targets enzymes such as succinate dehydrogenase .

Mode of Action

This compound interacts with its targets by inhibiting succinate dehydrogenase, activating transcription factor 3 (ATF3) to inhibit IκBζ activation, and down-regulating glycolysis by alkylation on GAPDH and ALDOA . It also alkylates Keap1 to activate Nrf2 .

Biochemical Pathways

This compound affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate regulates the metabolic adaptability of macrophages and affects their effect .

Pharmacokinetics

Itaconate, a highly polar molecule, cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects . Researchers have synthesized membrane-permeable itaconate derivatives such as this compound to overcome this disadvantage .

Result of Action

This compound has potent anti-inflammatory effects . It inhibits the production of the pro-inflammatory factor IL-1β while enhancing the levels of the anti-inflammatory factors IL-1RA and IL-10 . It also suppresses the expression of pro-inflammatory genes such as iNOS, IL-1β, IL-12p70, and IL-6 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Acod1 gene encoding the enzyme producing itaconate was significantly activated in the polluted environment exposed to pulmonary macrophages in a time-dependent manner . This suggests that environmental factors can influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Diethyl itaconate, like its parent compound itaconate, is involved in significant biological regulation and changes . Itaconate can directly modify cysteine sites on functional substrate proteins which are related to inflammasome, signal transduction, transcription, and cell death . The regulatory mechanisms of itaconate involve alkylation on Keap1 to activate Nrf2, succinate dehydrogenase inhibition, activating transcription factor 3 (ATF3) induction to inhibit IκBζ activation, and down-regulating glycolysis by GAPDH and ALDOA alkylation .

Cellular Effects

This compound, like itaconate, has been shown to have significant effects on cells, particularly macrophages . Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases . Itaconate has anti-microbial as well as immunomodulatory activities, which makes it attractive as an endogenous effector metabolite fighting infection and restraining inflammation .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of itaconate. Itaconate is produced by the decarboxylation of cis-aconitate via the aconitate decarboxylase 1 (ACOD1) which is encoded by the immune response gene 1 (IRG1) . Itaconate can directly modify cysteine sites on functional substrate proteins which are related to inflammasome, signal transduction, transcription, and cell death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on itaconate derivatives such as dimethyl itaconate (DMI) have shown promising results. For example, DMI has been shown to ameliorate disease severity in experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis .

Dosage Effects in Animal Models

Again, while specific studies on this compound are limited, research on itaconate derivatives such as DMI have shown that they can ameliorate disease severity in animal models of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), when administered at appropriate dosages .

Metabolic Pathways

This compound, like itaconate, is derived from the tricarboxylic acid cycle metabolites and regulates immune metabolism of macrophages . Itaconate is produced by the decarboxylation of cis-aconitate via the aconitate decarboxylase 1 (ACOD1) which is encoded by the immune response gene 1 (IRG1) .

Transport and Distribution

Itaconate, a highly polar molecule, cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects .

Subcellular Localization

Itaconate is produced in the mitochondrial matrix, suggesting that it may be localized there .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl itaconate is typically synthesized through esterification. The process involves reacting itaconic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of itaconic acid to this compound. The reaction can be represented as follows:

Itaconic Acid+EthanolH2SO4Diethyl Itaconate+Water\text{Itaconic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Itaconic Acid+EthanolH2​SO4​​Diethyl Itaconate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Diethyl itaconate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in the production of resins and coatings.

    Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming cyclic compounds.

    Hydrolysis: It can be hydrolyzed back to itaconic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or heat.

    Diels-Alder Reaction: Requires a diene and is typically carried out at elevated temperatures.

    Hydrolysis: Uses strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed:

    Polymerization: Poly(this compound)

    Diels-Alder Reaction: Cyclic adducts

    Hydrolysis: Itaconic acid and ethanol

Scientific Research Applications

Diethyl itaconate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.

    Pharmaceuticals: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Biology: Studied for its role in metabolic pathways and its potential as a biochemical marker.

    Industry: Utilized in the production of resins, coatings, and adhesives.

Comparison with Similar Compounds

    Dimethyl Itaconate: Another ester of itaconic acid, used similarly in polymer chemistry.

    Diethyl Fumarate: An ester of fumaric acid, used in similar applications but with different reactivity due to the different structure.

    Diethyl Maleate: An ester of maleic acid, also used in polymer synthesis and as a dienophile in Diels-Alder reactions.

Uniqueness of Diethyl Itaconate: this compound is unique due to its specific reactivity and the presence of the vinylidene group, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both industrial and research applications.

Properties

IUPAC Name

diethyl 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFVHSWKYCYFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27615-38-9
Record name Butanedioic acid, 2-methylene-, 1,4-diethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27615-38-9
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DSSTOX Substance ID

DTXSID5062390
Record name Ethyl itaconate
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Molecular Weight

186.20 g/mol
Source PubChem
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CAS No.

2409-52-1
Record name 1,4-Diethyl 2-methylenebutanedioate
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Record name Ethyl itaconate
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Record name Diethyl itaconate
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Record name Diethyl itaconate
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Record name Butanedioic acid, 2-methylene-, 1,4-diethyl ester
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Record name Ethyl itaconate
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Record name Butanedioic acid, 2-methylene-, 1,4-diethyl ester
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Record name ETHYL ITACONATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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